molecular formula C7H5FN2O B2657560 7-fluoro-1H-indazol-6-ol CAS No. 1638764-18-7

7-fluoro-1H-indazol-6-ol

Cat. No.: B2657560
CAS No.: 1638764-18-7
M. Wt: 152.128
InChI Key: XMTPILWRSOYRJS-UHFFFAOYSA-N
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Description

7-fluoro-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 7th position and a hydroxyl group at the 6th position makes this compound unique. This compound has garnered interest due to its potential biological and pharmacological activities.

Scientific Research Applications

7-fluoro-1H-indazol-6-ol has several scientific research applications:

Safety and Hazards

The safety information available indicates that 7-fluoro-1H-indazol-6-ol is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1H-indazol-6-ol can be achieved through various methods, including:

    Cyclization of ortho-substituted benzylidenehydrazine: This method involves using ortho-substituted benzaldehyde as the starting material.

    Transition Metal Catalyzed Reactions: Copper acetate (Cu(OAc)2) catalyzed reactions can be employed to form the N-N bond, using oxygen as the terminal oxidant.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1H-indazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 7-fluoro-1H-indazol-6-one.

    Reduction: Formation of 7-fluoro-1H-indazol-6-amine.

    Substitution: Formation of various substituted indazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-fluoro-1H-indazol-6-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: Lacks the fluorine and hydroxyl groups, making it less reactive in certain chemical reactions.

    2H-indazole: Another tautomeric form with different stability and reactivity.

    3H-indazole: Less common and less stable compared to 1H-indazole.

Uniqueness

7-fluoro-1H-indazol-6-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a pharmacological agent.

Properties

IUPAC Name

7-fluoro-1H-indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-6-5(11)2-1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTPILWRSOYRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638764-18-7
Record name 7-fluoro-1H-indazol-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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